molecular formula C11H16O B14643269 Bicyclo[2.2.1]heptan-2-one, 1-ethenyl-7,7-dimethyl-, (1S,4R)- CAS No. 53585-70-9

Bicyclo[2.2.1]heptan-2-one, 1-ethenyl-7,7-dimethyl-, (1S,4R)-

Cat. No.: B14643269
CAS No.: 53585-70-9
M. Wt: 164.24 g/mol
InChI Key: UEVFTEJYOXJPNL-KCJUWKMLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[2.2.1]heptan-2-one, 1-ethenyl-7,7-dimethyl-, (1S,4R)-: is a bicyclic ketone compound with a unique structure that includes a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[2.2.1]heptan-2-one, 1-ethenyl-7,7-dimethyl-, (1S,4R)- typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.

Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group into an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or other oxidized products.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the synthesis

Properties

CAS No.

53585-70-9

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

(1S,4R)-1-ethenyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C11H16O/c1-4-11-6-5-8(7-9(11)12)10(11,2)3/h4,8H,1,5-7H2,2-3H3/t8-,11+/m1/s1

InChI Key

UEVFTEJYOXJPNL-KCJUWKMLSA-N

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2)C=C)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2)C=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.